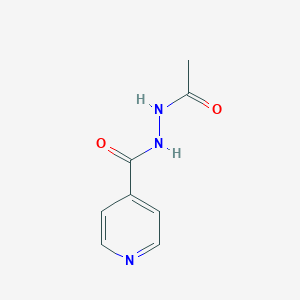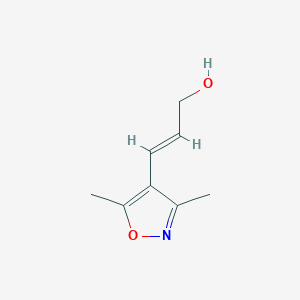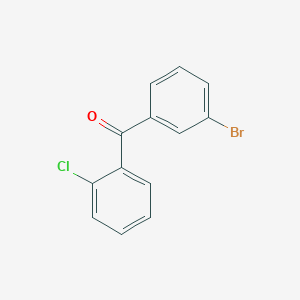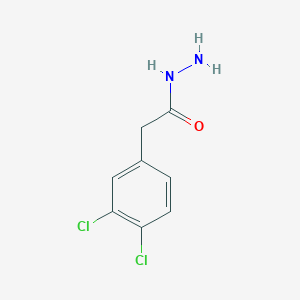![molecular formula C7H6N2O B140622 1H-Pyrido[3,4-B][1,4]oxazine CAS No. 133934-59-5](/img/structure/B140622.png)
1H-Pyrido[3,4-B][1,4]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrido[3,4-B][1,4]oxazine is an organic compound that belongs to the class of heterocyclic compounds. It is a fused pyridine and oxazine ring system that has potential applications in the field of medicinal chemistry. This compound has been extensively studied due to its unique properties and its ability to interact with biological systems.
Wissenschaftliche Forschungsanwendungen
1H-Pyrido[3,4-B][1,4]oxazine has potential applications in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has also been investigated for its antimicrobial and antifungal properties. Additionally, it has been used as a fluorescent probe for the detection of metal ions in biological systems.
Wirkmechanismus
The mechanism of action of 1H-Pyrido[3,4-B][1,4]oxazine is not fully understood. However, it has been proposed that the compound interacts with biological systems through various pathways such as inhibition of enzymatic activity, modulation of gene expression, and interaction with cellular membranes. The oxazine ring system of the compound is believed to be responsible for its biological activity.
Biochemical and Physiological Effects:
1H-Pyrido[3,4-B][1,4]oxazine has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis. The compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1H-Pyrido[3,4-B][1,4]oxazine in lab experiments is its ability to interact with biological systems in a specific and selective manner. The compound can be easily synthesized and modified to obtain derivatives with different properties. However, one of the limitations of using this compound is its potential toxicity and side effects. Therefore, it is important to conduct toxicity studies and evaluate the safety of the compound before using it in biological systems.
Zukünftige Richtungen
There are several future directions for the research of 1H-Pyrido[3,4-B][1,4]oxazine. One of the areas of interest is the development of derivatives with improved biological activity and selectivity. Additionally, the compound can be used as a tool for the study of biological systems and the development of new drugs. The use of 1H-Pyrido[3,4-B][1,4]oxazine as a fluorescent probe for the detection of metal ions in biological systems can also be further explored. Furthermore, the compound can be studied for its potential applications in the development of new materials and sensors.
Conclusion:
In conclusion, 1H-Pyrido[3,4-B][1,4]oxazine is an organic compound with potential applications in various fields of scientific research. The compound can be easily synthesized and modified to obtain derivatives with different properties. It has been studied for its biological activity and has shown promising results in the treatment of various diseases. The compound has also been used as a tool for the study of biological systems and the development of new drugs. Further research is needed to fully understand the mechanism of action and potential applications of 1H-Pyrido[3,4-B][1,4]oxazine.
Synthesemethoden
The synthesis of 1H-Pyrido[3,4-B][1,4]oxazine can be achieved through various methods. One of the most common methods involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a condensation reaction to form the oxazine ring system. The resulting product can be further modified through various chemical reactions to obtain derivatives of 1H-Pyrido[3,4-B][1,4]oxazine with different properties.
Eigenschaften
CAS-Nummer |
133934-59-5 |
|---|---|
Produktname |
1H-Pyrido[3,4-B][1,4]oxazine |
Molekularformel |
C7H6N2O |
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
1H-pyrido[3,4-b][1,4]oxazine |
InChI |
InChI=1S/C7H6N2O/c1-2-8-5-7-6(1)9-3-4-10-7/h1-5,9H |
InChI-Schlüssel |
SHMXNPMTUAYBEK-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1NC=CO2 |
Kanonische SMILES |
C1=CN=CC2=C1NC=CO2 |
Synonyme |
1H-Pyrido[3,4-b][1,4]oxazine(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















